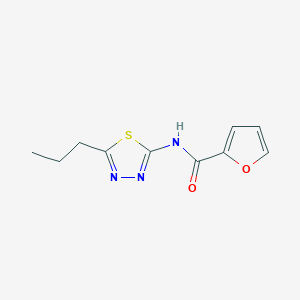
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known by its chemical structure C17H16N4O3S, is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthetic route to N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves several steps
Esterification: Start with 4-chlorobenzoic acid and esterify it with methanol.
Hydrazination: Hydrazination of the resulting ester yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Salt Formation and Cyclization: Further reactions lead to the formation of our target compound.
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions remain an area of ongoing research.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a novel drug scaffold.
Organic Synthesis: It serves as a building block for designing new molecules.
Mechanism of Action
The precise mechanism by which N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique, it shares features with related compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Its distinct structure sets it apart in the chemical landscape.
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-2-4-8-12-13-10(16-8)11-9(14)7-5-3-6-15-7/h3,5-6H,2,4H2,1H3,(H,11,13,14) |
InChI Key |
FUPAUHXMKAQGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11099343.png)
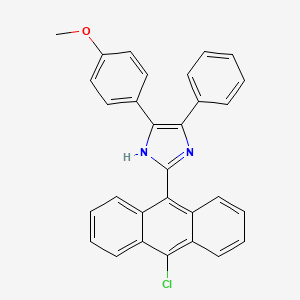
![4-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11099356.png)
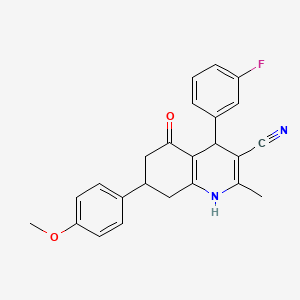
![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)
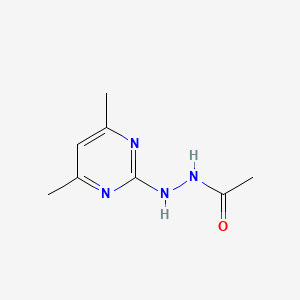
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)
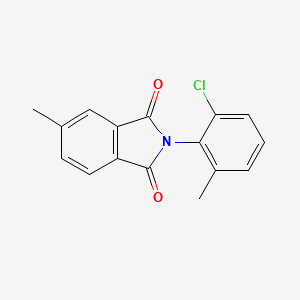
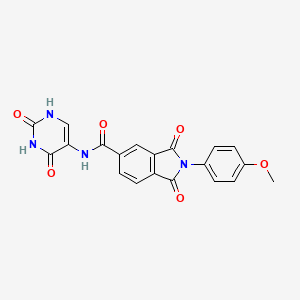
![17-(2,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099424.png)
![4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11099433.png)
![2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B11099436.png)
![3-[(3,5-dibromo-2-hydroxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11099443.png)
